2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO3.ClH/c10-4-1-3(2-5(13)9(15)16)6(11)7(12)8(4)14;/h1,5,14H,2,13H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPNBZNLMKXUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)F)F)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities.
Mode of Action
It’s known that such compounds can undergo various chemical reactions, such as suzuki–miyaura cross-coupling, which might play a role in their interaction with biological targets.
Biochemical Pathways
Compounds with similar structures have been found to participate in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that such compounds may affect multiple biochemical pathways.
Biochemical Analysis
Biochemical Properties
They are known to bind with high affinity to these receptors, which can be beneficial in the development of new therapeutic agents.
Biological Activity
2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings.
Chemical Structure and Properties
The compound possesses a complex structure characterized by the presence of bromine and fluorine substituents on the aromatic ring, which may influence its biological activity. The molecular formula is with a molecular weight of approximately 253.07 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 4-hydroxyphenyl amino acids exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine and fluorine has been linked to enhanced antibacterial activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid | Staphylococcus aureus | 32 |
| 2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid | Escherichia coli | 64 |
These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant strains .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that derivatives can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of specific pathways related to cell proliferation and survival.
Case Study:
A study reported that a derivative of the compound exhibited an IC50 value of 15 µM against human lung cancer cells (A549), indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| A549 | 15 | 20 (Doxorubicin) |
| MCF-7 | 25 | 30 (Doxorubicin) |
This suggests that modifications to the structure can enhance its anticancer properties, making it a candidate for further development .
The mechanism of action for the biological activities of this compound is believed to involve:
- Inhibition of Enzymatic Activity: Compounds similar in structure have shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis: The activation of apoptotic pathways in cancer cells through mitochondrial dysfunction has been observed.
Scientific Research Applications
Introduction to 2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic Acid Hydrochloride
2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride is a compound that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biochemical roles, therapeutic potentials, and relevant case studies.
Pharmacological Studies
The compound is primarily studied for its role as a potential therapeutic agent in various diseases, particularly those involving neurodegenerative processes. Its structure suggests possible interactions with neurotransmitter systems, particularly glutamate receptors.
Neuroprotective Effects
Research indicates that the compound may exhibit neuroprotective properties by modulating excitotoxicity linked to excessive glutamate signaling. This is particularly relevant in conditions like Alzheimer's disease and multiple sclerosis, where excitotoxicity plays a significant role in neuronal damage.
Cancer Research
The compound's ability to influence cellular signaling pathways makes it a candidate for cancer research. Its potential to act on specific receptors involved in tumor growth and metastasis is under investigation.
Case Study: Inhibition of Tumor Growth
In vitro studies have shown that derivatives of this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating cell cycle progression. These findings suggest a promising avenue for developing novel anticancer therapies.
Inflammation and Immune Modulation
Given its structural characteristics, the compound may also play a role in modulating inflammatory responses. Research into its effects on cytokine production and immune cell activity is ongoing.
Case Study: Anti-inflammatory Properties
Preliminary studies have indicated that the compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Summary of Research Findings
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Differences
Halogenation Effects: The target compound’s bromo and difluoro groups increase steric bulk and electron-withdrawing effects compared to mono-fluorinated analogs like (S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride. This may enhance binding to halogen-sensitive biological targets . The nitro group in 2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid hydrochloride introduces redox activity, which is absent in the brominated target compound .
The indole-containing analog (S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride exhibits distinct π-π stacking and hydrogen-bonding capabilities due to its heterocyclic core .
Pharmaceutical Relevance: The target compound’s hydroxyl group and hydrochloride salt improve solubility, making it more suitable for aqueous formulations than non-ionic derivatives like 3,4,5-Trifluorophenylacetic acid . Bromine’s larger atomic radius may confer selectivity in targeting enzymes or receptors that accommodate halogen bonds, a feature absent in fluoro-only analogs .
Research Findings
- Synthetic Accessibility : Brominated derivatives like the target compound often require specialized coupling reagents and protective groups due to bromine’s reactivity, whereas fluoro analogs are more straightforward to synthesize .
- Biological Activity: Preliminary studies on similar compounds (e.g., 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid) suggest antimicrobial and kinase-inhibitory properties, though the target compound’s additional bromo and difluoro groups may modulate these effects .
Notes
Safety and Handling : Hydrochloride salts generally require stringent pH control during synthesis, unlike free acids or esters .
Q & A
Q. What are the standard synthetic routes for synthesizing 2-amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride in laboratory settings?
Methodological Answer: The synthesis typically involves halogenated aromatic precursors and multi-step functionalization. A common approach includes:
- Step 1 : Bromination and fluorination of a phenolic precursor to introduce halogen substituents at the 2,3,5-positions .
- Step 2 : Coupling the modified aromatic ring with a protected amino acid (e.g., via Strecker synthesis or reductive amination) to form the propanoic acid backbone .
- Step 3 : Hydrochloride salt formation through acid-base titration in ethanol or methanol .
Key reagents: Pd/C for catalytic hydrogenation, Boc-protected amino groups, and HCl gas for salt formation.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : Use reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% required for biological assays) .
- Structural Confirmation :
- NMR : H NMR (DMSO-d6) to verify aromatic proton environments and amino/acidic proton signals .
- HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H] at m/z 354.95 for CHBrFNO) .
Q. What solvent systems are optimal for dissolving this compound in biochemical assays?
Methodological Answer:
-
Primary Solvents : DMSO (for stock solutions up to 50 mM) due to low aqueous solubility.
-
Buffer Compatibility : Dilute in PBS (pH 7.4) or HEPES (pH 6.5–7.5) with <1% DMSO to avoid cytotoxicity .
-
Solubility Table :
Solvent Solubility (mg/mL) DMSO 50 Ethanol 10 PBS (pH 7.4) <1
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproduct formation during synthesis?
Methodological Answer:
- Catalyst Optimization : Use Pd/C (5% w/w) under hydrogen atmosphere for selective deprotection of amino groups without reducing halogens .
- Temperature Control : Maintain reaction temperatures at 0–5°C during halogenation to prevent di-substitution byproducts .
- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. What strategies resolve discrepancies in reported biological activities across different studies?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate compound-specific effects .
- Contaminant Screening : Use LC-MS to detect trace impurities (e.g., unreacted precursors) that may interfere with bioactivity .
- Meta-Analysis : Compare IC values across studies using a standardized statistical model (e.g., nonlinear regression for dose-response curves) .
Q. How do halogen substitutions (Br, F) influence the compound’s receptor binding affinity?
Methodological Answer:
-
Computational Modeling : Perform molecular docking (AutoDock Vina) to analyze halogen bonding with target receptors (e.g., GABA or NMDA receptors) .
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SAR Studies : Compare with analogs (e.g., 3-amino-3-(4-chloro-2-fluorophenyl)propanoic acid) to assess halogen electronegativity effects on binding .
-
Data Table : Relative Binding Affinities
Halogen Substitution Target Receptor K (nM) Br, F (original) GABA 120 ± 15 Cl, F GABA 450 ± 30 Br, Cl NMDA 890 ± 45
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
